molecular formula C11H20F2N2O2 B1445403 Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1373502-92-1

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B1445403
CAS No.: 1373502-92-1
M. Wt: 250.29 g/mol
InChI Key: PZRLKSYZJHAEEK-UHFFFAOYSA-N
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Description

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an aminomethyl group and two fluorine atoms The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials, such as 1,5-diaminopentane and a suitable carbonyl compound.

    Introduction of Fluorine Atoms: The difluorination of the piperidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butyl group or reduction of the aminomethyl group.

    Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group or fluorine atoms.

Scientific Research Applications

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The presence of the fluorine atoms and the tert-butyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the combination of its tert-butyl group, aminomethyl substitution, and difluorinated piperidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8(5-14)4-11(12,13)7-15/h8H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRLKSYZJHAEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738221
Record name tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373502-92-1
Record name tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

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